Ethyl 2-(3-hydroxypiperidin-3-yl)acetate
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Overview
Description
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of ethyl acetate with 3-hydroxypiperidine under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxopiperidin-3-yl)acetate.
Reduction: Formation of ethyl 2-(3-hydroxypiperidin-3-yl)ethanol.
Substitution: Formation of ethyl 2-(3-chloropiperidin-3-yl)acetate or ethyl 2-(3-aminopiperidin-3-yl)acetate.
Scientific Research Applications
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways in the body.
Comparison with Similar Compounds
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the ester and hydroxyl groups.
3-Hydroxypiperidine: Similar structure but without the ethyl acetate moiety.
Ethyl 2-(3-aminopiperidin-3-yl)acetate: Contains an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-(3-hydroxypiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)6-9(12)4-3-5-10-7-9/h10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZGRXGXFROSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCNC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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